molecular formula C18H16N4OS B286814 Methyl 4-{[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether

Methyl 4-{[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether

Cat. No. B286814
M. Wt: 336.4 g/mol
InChI Key: CMKGZMKJBUVCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolothiadiazole family and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 4-{[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and receptors, including COX-2 and PPARγ. It has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects:
Methyl 4-{[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the activity of COX-2 and PPARγ, which are involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. Additionally, it has been reported to exhibit antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-{[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether in lab experiments is its potential for drug development. Its ability to inhibit the activity of certain enzymes and receptors makes it a potential target for drug development. However, one limitation is the limited research on its toxicity and side effects, which may impact its potential for clinical use.

Future Directions

There are several potential future directions for research on Methyl 4-{[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential for use in cancer therapy and other disease treatments. Additionally, research on its toxicity and side effects may provide valuable information for its potential clinical use.

Synthesis Methods

The synthesis of Methyl 4-{[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether involves the reaction of 3-(3-methylphenyl)-1,2,4-triazole-5-thiol with 4-bromomethylphenol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with methyl iodide to yield Methyl 4-{[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether. This synthesis method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

Methyl 4-{[3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether has been shown to have potential applications in scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Additionally, it has been shown to inhibit the activity of certain enzymes and receptors, making it a potential target for drug development.

properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-4-3-5-14(10-12)17-19-20-18-22(17)21-16(24-18)11-13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3

InChI Key

CMKGZMKJBUVCDD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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